
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid, also known as BMPC, is a chiral compound that has gained attention in the scientific community due to its potential applications in drug development. BMPC is a pyrrolidine derivative that contains a benzyl and a methyl group in its structure.
Aplicaciones Científicas De Investigación
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
Research has demonstrated that natural carboxylic acids derived from plants possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties. These activities vary based on the structural differences of the acids, with certain compounds exhibiting higher activity levels than others. This implies that derivatives of carboxylic acids, potentially including "(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid", could have applications in developing natural antioxidant and antimicrobial agents, as well as in cancer research for identifying new cytotoxic compounds (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their role as inhibitors in microbial fermentation processes. Understanding the inhibition mechanisms can aid in engineering microbial strains for enhanced tolerance and productivity. This research area underscores the importance of carboxylic acid derivatives in industrial biotechnology, particularly in optimizing fermentation processes for biofuel and biochemical production (Jarboe et al., 2013).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams using various solvents, including the development of new solvent systems for efficient acid recovery, is crucial in industrial processes. This research suggests applications in chemical engineering for the separation and purification of carboxylic acid derivatives, which is relevant for pharmaceutical manufacturing and chemical synthesis (Sprakel & Schuur, 2019).
Anticancer Agents Development
The modification of carboxylic acid derivatives, including cinnamic acid and its analogs, has been explored for the synthesis of traditional and novel anticancer agents. This area of research indicates the potential of carboxylic acid derivatives, by extension possibly including "(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid", in medicinal chemistry for developing new anticancer treatments (De, Baltas, & Bedos-Belval, 2011).
Propiedades
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPOQGHGMIUFC-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




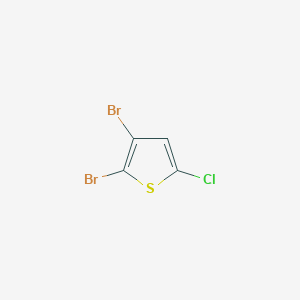
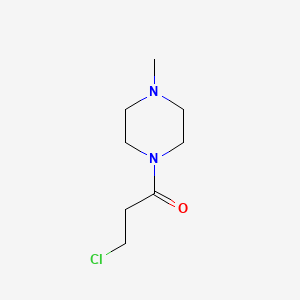

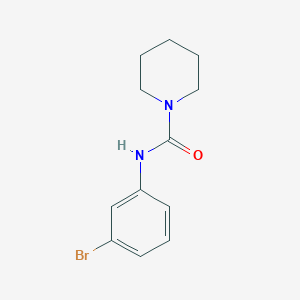
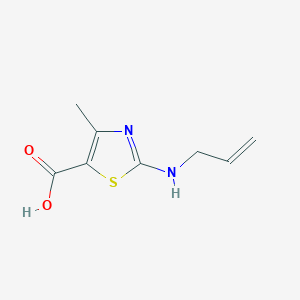

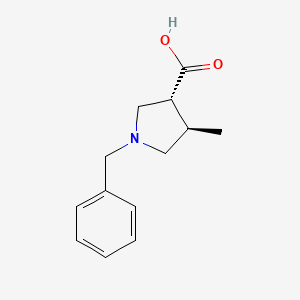


![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)